molecular formula C37H66O4 B15178348 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate CAS No. 93982-20-8

2-(2-(Nonylphenoxy)ethoxy)ethyl stearate

Cat. No.: B15178348
CAS No.: 93982-20-8
M. Wt: 574.9 g/mol
InChI Key: UOPBRKAGOWPWKP-UHFFFAOYSA-N
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Description

2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is an organic compound with the molecular formula C₃₇H₆₆O₄. It is a type of ester formed from the reaction of stearic acid with a nonylphenol ethoxylate. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate typically involves the esterification of stearic acid with 2-(2-(Nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol are mixed in the presence of an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Nonylphenoxy)ethoxy)ethyl stearate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Substitution: The nonylphenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Stearic acid and 2-(2-(Nonylphenoxy)ethoxy)ethanol.

    Oxidation: Carboxylic acids and alcohols.

    Substitution: Various substituted nonylphenoxy derivatives.

Scientific Research Applications

2-(2-(Nonylphenoxy)ethoxy)ethyl stearate has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the production of detergents, emulsifiers, and lubricants.

Mechanism of Action

The mechanism of action of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Nonylphenoxy)ethoxy)ethanol: A precursor in the synthesis of 2-(2-(Nonylphenoxy)ethoxy)ethyl stearate.

    Stearic acid: Another precursor used in the esterification reaction.

    Nonylphenol ethoxylates: A class of compounds with similar surfactant properties.

Uniqueness

This compound is unique due to its specific combination of a long-chain fatty acid (stearic acid) and a nonylphenol ethoxylate. This combination imparts distinct surfactant properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

93982-20-8

Molecular Formula

C37H66O4

Molecular Weight

574.9 g/mol

IUPAC Name

2-[2-(2-nonylphenoxy)ethoxy]ethyl octadecanoate

InChI

InChI=1S/C37H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-37(38)41-34-32-39-31-33-40-36-29-26-25-28-35(36)27-23-21-19-10-8-6-4-2/h25-26,28-29H,3-24,27,30-34H2,1-2H3

InChI Key

UOPBRKAGOWPWKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC1=CC=CC=C1CCCCCCCCC

Origin of Product

United States

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